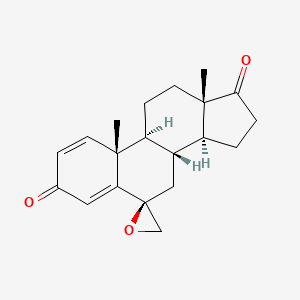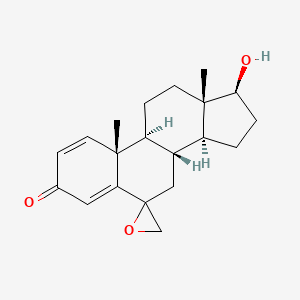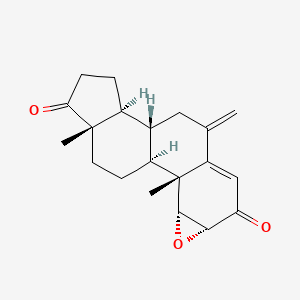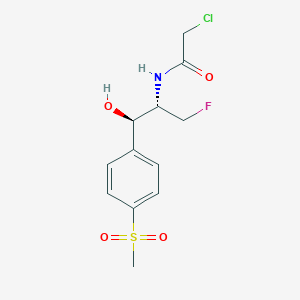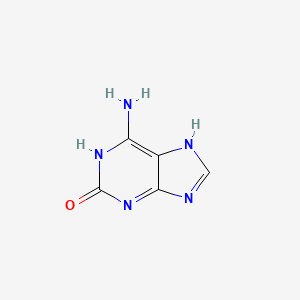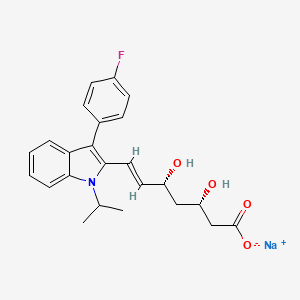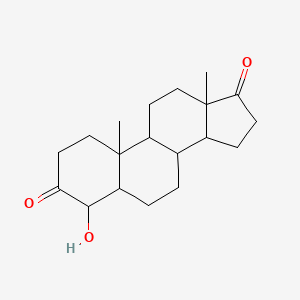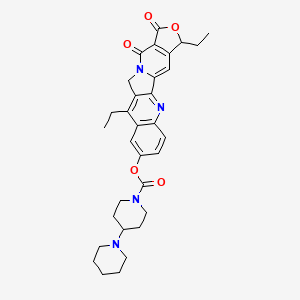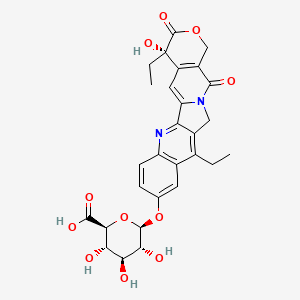
Gimeracil Impurity 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gimeracil Impurity 5, also known as 5,6-Dichloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a chemical compound with the molecular formula C7H4Cl2N2O2 . It is used for research and development purposes .
Synthesis Analysis
A practical three-step synthetic approach to gimeracil has been described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates . The advantages of this procedure include short reaction steps, simple operation, and good yield .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with two chlorine atoms, a methoxy group, and a nitrile group . The InChI representation of the molecule isInChI=1S/C9H11N3O2/c1-12(2)8-4-7(14-3)6(5-10)9(13)11-8/h4H,1-3H3,(H,11,13) . Chemical Reactions Analysis
Impurities in chemical reactions can have both physical and chemical effects on the system . Even a small number of impurities can cause the properties of the reaction stream to change . Understanding these limitations may provide cost-effective solutions for problems revolving around impurities in the reaction stream .Scientific Research Applications
Radiosensitization Effects : Gimeracil has been shown to sensitize cells to radiation by inhibiting DNA double-strand break (DSB) repair. This effect is particularly pronounced in cells deficient in homologous recombination (HR) repair pathways, making Gimeracil an effective agent in enhancing the efficacy of radiotherapy in certain cancer treatments (Takagi et al., 2010).
Inhibition of Homologous Recombination : Further research supports that Gimeracil inhibits the early steps in HR, a key mechanism in DNA repair. This inhibition is linked to its role as a radiosensitizer, as HR plays a critical role in repairing DNA damage caused by radiation therapy (Sakata et al., 2011).
Effects on Oral Squamous Cell Carcinoma : A study on oral squamous cell carcinoma (OSCC) cells revealed that Gimeracil, in combination with radiation therapy, significantly inhibited cell and tumor growth. This was associated with a reduction in DNA double-strand break repair proteins and an increase in reactive oxygen species/reactive nitrogen species (ROS/RNS) generation (Harada et al., 2016).
Metabolic Analysis in Drug Activity : Gimeracil's activity in inhibiting the catabolic conversion of uracil in the liver was demonstrated using triple-resonance NMR in metabolic analysis. This highlights its role in affecting drug metabolism and potentially improving the pharmaceutical activity of drugs targeting metabolic reactions (Yamada et al., 2012).
Mechanism of Action
Target of Action
The primary target of Gimeracil Impurity 5 is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of pyrimidine bases, including the anticancer drug 5-fluorouracil (5-FU) .
Mode of Action
This compound functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, thereby maintaining high concentrations of 5-FU in the body for a sustained effect against cancer cells .
Biochemical Pathways
The inhibition of DPD by this compound affects the metabolic pathway of 5-FU . By preventing the degradation of 5-FU, this compound allows for higher concentrations of 5-FU to be achieved, which can enhance the cytotoxic effect of 5-FU on rapidly dividing cancer cells .
Result of Action
The result of this compound’s action is an increased concentration and prolonged half-life of 5-FU in the body . This leads to enhanced cytotoxic effects on cancer cells, as 5-FU is a potent anticancer agent that interferes with DNA and RNA replication in these cells .
Safety and Hazards
Properties
IUPAC Name |
5-chloro-4-hydroxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRBWOGSHHARDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379260-15-7 |
Source


|
| Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

